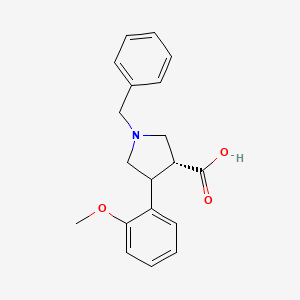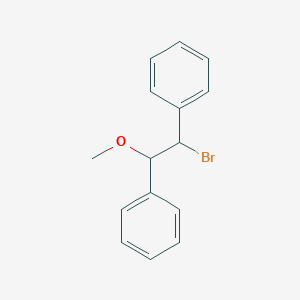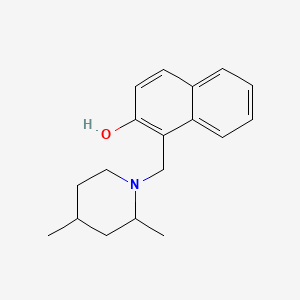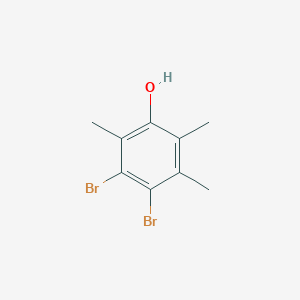
(3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid is a chiral compound with a pyrrolidine ring substituted with a methoxyphenyl and a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.
Addition of the Phenylmethyl Group: This can be done using Friedel-Crafts alkylation or similar methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of (3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid
Uniqueness
(3R)-4-(2-methoxyphenyl)-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid is unique due to its specific chiral configuration and the presence of both methoxyphenyl and phenylmethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
154205-78-4 |
|---|---|
Formule moléculaire |
C19H21NO3 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
(3R)-1-benzyl-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H21NO3/c1-23-18-10-6-5-9-15(18)16-12-20(13-17(16)19(21)22)11-14-7-3-2-4-8-14/h2-10,16-17H,11-13H2,1H3,(H,21,22)/t16?,17-/m0/s1 |
Clé InChI |
KHORCGWXPAYAIP-DJNXLDHESA-N |
SMILES isomérique |
COC1=CC=CC=C1C2CN(C[C@@H]2C(=O)O)CC3=CC=CC=C3 |
SMILES canonique |
COC1=CC=CC=C1C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)



![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)


